molecular formula C9H19N3O4S B3054551 tert-Butyl 4-sulfamoylpiperazine-1-carboxylate CAS No. 610799-03-6

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate

Cat. No. B3054551
CAS RN: 610799-03-6
M. Wt: 265.33
InChI Key: ITCNSJCDIXSYGU-UHFFFAOYSA-N
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Description

“tert-Butyl 4-sulfamoylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 610799-03-6 . It has a molecular weight of 265.33 . The IUPAC name for this compound is tert-butyl 4- (aminosulfonyl)-1-piperazinecarboxylate .


Chemical Reactions Analysis

The specific chemical reactions involving “tert-Butyl 4-sulfamoylpiperazine-1-carboxylate” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The melting point of “tert-Butyl 4-sulfamoylpiperazine-1-carboxylate” is between 167-171 degrees Celsius . Unfortunately, other physical and chemical properties like density, boiling point, etc., are not available in the sources I found .

Scientific Research Applications

1. Palladium-Catalyzed Coupling Reactions

tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, was prepared for use in palladium-catalyzed coupling reactions with various arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

2. Axially Chiral Dicarboxylic Acid Catalysis

Research in the field of chiral Brønsted acid catalysis has used tert-butyl diazoacetate, similar to tert-Butyl 4-sulfamoylpiperazine-1-carboxylate, in asymmetric Mannich-type reactions. This research led to the synthesis of valuable chiral β-amino phosphonates and β-amino sulfones (Hashimoto et al., 2011).

3. Synthesis of N-Boc Protected Oxazolidines

The synthesis of N-Boc protected oxazolidines, using tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derived from L-Serine, highlights the importance of tert-butyl derivatives in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

4. Kinetic Resolution in Esterification Reactions

tert-Butyl alcohol has been used in the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction. This process involves the equilibrium between a chiral catalyst and diastereomeric acylammonium salts, showing the utility of tert-butyl derivatives in stereoselective synthesis (Ishihara et al., 2008).

5. Structural Analysis in Organic Chemistry

Tert-butyl derivatives, including tert-butyl 4-oxopiperidine-1-carboxylate, have been synthesized and studied using techniques like X-ray crystallography and DFT analyses. These studies contribute to a deeper understanding of molecular structures and interactions in organic compounds (Çolak et al., 2021).

  • Esterification and Ritter Reactions with tert-Butyl Methyl Ether Tert-butyl methyl ether (TBME) has been effectively used for the esterification of carboxylic acids. This process demonstrates significant regioselectivity in esterification and also enables one-pot esterification and Ritter reaction in almost quantitative yield, highlighting the versatility of tert-butyl derivatives in organic synthesis (Dawar, Raju, & Ramakrishna, 2011).

  • Synthesis of Schiff Base Compounds Tert-butyl derivatives, including tert-butyl 4-oxopiperidine-1-carboxylate, have been used in the synthesis of Schiff base compounds. These compounds are characterized using various spectroscopic methods and play a crucial role in various chemical transformations, emphasizing the applicative value of tert-butyl derivatives in creating structurally diverse molecules (Çolak et al., 2021).

  • Chiral Auxiliary Applications Tert-butyl derivatives, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been utilized as chiral auxiliaries in synthetic chemistry. They have been used in the preparation of enantiomerically pure compounds, demonstrating the importance of tert-butyl derivatives in asymmetric synthesis and chiral chemistry (Studer, Hintermann, & Seebach, 1995).

  • Synthesis of Substituted tert-Butyl Piperidine Carboxylates Research on tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives has contributed to the development of quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These studies demonstrate the relevance of tert-butyl derivatives in producing specific stereochemical configurations in organic compounds (Boev et al., 2015).

  • Synthesis of Heterocyclic Cores of Thiopeptide Antibiotics Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, including direct coupling with pyridinyl halides, has led to the preparation of components crucial for the heterocyclic core of thiopeptides antibiotics. This signifies the role of tert-butyl derivatives in facilitating complex heterocyclic syntheses, particularly in antibiotic development (Martin et al., 2008).

Mechanism of Action

The mechanism of action of “tert-Butyl 4-sulfamoylpiperazine-1-carboxylate” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “tert-Butyl 4-sulfamoylpiperazine-1-carboxylate” can be found online . It’s crucial to handle all chemicals with appropriate safety measures to prevent any harm.

properties

IUPAC Name

tert-butyl 4-sulfamoylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3,(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCNSJCDIXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705502
Record name tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-sulfamoylpiperazine-1-carboxylate

CAS RN

610799-03-6
Record name tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-sulfamoylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfamide (5 eq) was added to a solution of tert-butyl piperazine-1-carboxylate in dioxane (0.12 M). The reaction was stirred at reflux overnight. The solvent was removed in vacuo, the residue taken up in EtOAc and washed with H2O, brine, before being dried (Na2SO4), filtered and concentrated in vacuo to give the crude material. Purification was by automated FC (EtOAc:PE:Et3N 40:60:0.02) to afford the title compound (70%). 1H NMR (300 MHz, DMSO-d6, 300 K) δ 1.39 (s, 9H), 2.88-2.90 (m, 4H), 3.37-3.39 (m, 4H), 6.78 (s, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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